molecular formula C8H12N2O2 B064397 2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetamide CAS No. 185410-96-2

2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetamide

Cat. No. B064397
CAS RN: 185410-96-2
M. Wt: 168.19 g/mol
InChI Key: QZSFIZJJOUOCTF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetamide, also known as AOD-9604, is a peptide that is derived from human growth hormone (HGH). It is a modified form of the 176-191 amino acid sequence of HGH and has been shown to have potential therapeutic applications in the field of obesity and weight loss.

Mechanism of Action

2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetamide works by binding to the beta-3 adrenergic receptor, which is involved in the regulation of fat metabolism. This binding stimulates the breakdown of fat cells and inhibits the formation of new fat cells. 2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetamide also increases the secretion of growth hormone from the pituitary gland, which further enhances the breakdown of fat cells.
Biochemical and Physiological Effects:
2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetamide has been shown to have several biochemical and physiological effects. It stimulates lipolysis, which leads to the breakdown of fat cells and the release of fatty acids into the bloodstream. It also inhibits lipogenesis, which prevents the formation of new fat cells. 2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetamide increases the secretion of growth hormone, which has a range of effects on the body, including increased muscle mass, improved bone density, and enhanced immune function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetamide in lab experiments is its ability to stimulate lipolysis and inhibit lipogenesis. This makes it a useful tool for studying the mechanisms of fat metabolism. However, 2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetamide has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and purification.

Future Directions

There are several future directions for the research and development of 2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetamide. One potential application is in the treatment of obesity and related metabolic disorders. 2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetamide may also have potential applications in the field of sports performance and recovery, as it has been shown to increase muscle mass and enhance bone density. Further research is needed to fully understand the mechanisms of action of 2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetamide and to explore its potential therapeutic applications.

Synthesis Methods

2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetamide is synthesized through solid-phase peptide synthesis (SPPS). SPPS is a widely used method for the synthesis of peptides and involves the stepwise addition of amino acids to a growing peptide chain. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure form of 2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetamide.

Scientific Research Applications

2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetamide has been extensively studied for its potential therapeutic applications in the field of obesity and weight loss. It has been shown to stimulate lipolysis, which is the breakdown of fat cells, and inhibit lipogenesis, which is the formation of new fat cells. This makes it a promising candidate for the treatment of obesity and related metabolic disorders.

properties

CAS RN

185410-96-2

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetamide

InChI

InChI=1S/C8H12N2O2/c1-6(11)10-4-2-3-7(10)5-8(9)12/h2-3,7H,4-5H2,1H3,(H2,9,12)/t7-/m0/s1

InChI Key

QZSFIZJJOUOCTF-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)N1CC=C[C@H]1CC(=O)N

SMILES

CC(=O)N1CC=CC1CC(=O)N

Canonical SMILES

CC(=O)N1CC=CC1CC(=O)N

synonyms

1H-Pyrrole-2-acetamide, 1-acetyl-2,5-dihydro-, (R)- (9CI)

Origin of Product

United States

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